3-(4-Methoxybenzyl)pyrrolidine oxalate
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Overview
Description
3-(4-Methoxybenzyl)pyrrolidine oxalate is a pyrrolidine with a methoxybenzyl substituent at the 3 position. It is also known as 3-(p-methoxybenzyl) pyrrolidine oxalate. The compound has a white to off-white crystalline powder appearance. It is soluble in water and ethanol. The molecular formula is C12H17NO•C2H2O4 and the molecular weight is 281.31 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H17NO•C2H2O4 . This indicates that the compound is composed of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Physical And Chemical Properties Analysis
This compound appears as a white to off-white crystalline powder. It is soluble in water and ethanol. The molecular weight of the compound is 281.31 .Scientific Research Applications
Synthesis and Pharmacological Potential
- A study by Ikuta et al. (1987) discussed the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are related to 3-(4-Methoxybenzyl)pyrrolidine oxalate. These compounds were evaluated as anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis, showing promise in reducing ulcerogenic effects (Ikuta et al., 1987).
Applications in Organic Synthesis
- Usami et al. (2018) described the synthesis of pyrroline via hydroimination cyclization using O-(4-methoxybenzyl) oxime ether. This process involves visible-light-mediated iminyl radical generation, indicating the utility of 4-methoxybenzyl derivatives in organic synthesis (Usami et al., 2018).
- Suto et al. (1992) reported on the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones starting from a related compound, demonstrating the role of such derivatives in synthesizing chiral compounds (Suto et al., 1992).
Antitubercular Activity
- Badiger et al. (2013) synthesized 2-(4-methoxybenzyl)-6-aryl-5-pyrrolidin derivatives and evaluated their antitubercular activity. This study highlights the potential of 4-methoxybenzyl derivatives in developing antitubercular agents (Badiger et al., 2013).
Antibiotic Analogs
- Hall et al. (1983) synthesized analogues of anisomycin, including 3 beta-acetoxy-4 alpha-hydroxy-2 beta-(p-methylbenzyl)pyrrolidine, to evaluate their antiprotozoal, antifungal, and antibacterial activities. The study demonstrates the relevance of such compounds in antibiotic research (Hall et al., 1983).
Safety and Hazards
The safety information available indicates that 3-(4-Methoxybenzyl)pyrrolidine oxalate may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include wearing protective clothing, gloves, safety glasses, and avoiding the generation of dust .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pyrrolidine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11;3-1(4)2(5)6/h2-5,11,13H,6-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUIVRPTUUMCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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